molecular formula C10H10N4OS B2665914 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide CAS No. 25373-00-6

2-cyano-N-[(phenylcarbamothioyl)amino]acetamide

Cat. No.: B2665914
CAS No.: 25373-00-6
M. Wt: 234.28
InChI Key: PHEGQYYFRRDWSD-UHFFFAOYSA-N
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Description

2-Cyano-N-[(phenylcarbamothioyl)amino]acetamide is a synthetic heterocyclic compound with the molecular formula C10H10N4OS and a molecular weight of 234.28 g/mol . It is supplied with a purity of ≥98.0% and is characterized by its SMILES code O=C(NNC(NC1=CC=CC=C1)=S)CC#N . This compound is assigned the CAS Registry Number 25373-00-6 and the MDL number MFCD00119049 . As a polyfunctional molecule featuring multiple nitrogen and sulfur atoms, it serves as a valuable precursor or intermediate in organic synthesis and medicinal chemistry research. Compounds with cyanoacetamide moieties and related heterocyclic structures are frequently investigated for their potential biological activities. For instance, research on structurally similar molecules has demonstrated their utility as key intermediates for generating diverse heterocyclic systems with evaluated antitumor properties . Furthermore, such heterocyclic scaffolds are of significant interest in the development of novel methods for sustainable peptide synthesis, an important area in pharmaceutical manufacturing . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(2-cyanoacetyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-7-6-9(15)13-14-10(16)12-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEGQYYFRRDWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide typically involves the reaction of cyanoacetamide with phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(phenylcarbamothioyl)amino]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines or alcohols.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Triethylamine: Used as a base in the synthesis of the compound.

    Ethanol: Common solvent used in the reaction.

    Lithium Aluminum Hydride: Used as a reducing agent in reduction reactions.

Major Products Formed

    Heterocyclic Compounds: Formed through condensation reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide is its role as a building block in the synthesis of diverse nitrogenous heterocycles. These heterocycles are known for their biological activities and are essential in drug discovery. For example, derivatives synthesized from this compound have been used to create:

  • Iminocoumarins
  • Thiazoles
  • Dihydropyridines
  • Imidazoles and Benzoimidazoles

These compounds have shown promising results in biological testing, particularly as antimicrobial agents against various bacterial and fungal strains .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide. The synthesized derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Notable findings include:

  • Antibacterial Activity : Compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus using disc diffusion methods. The inhibition zones ranged from moderate to excellent, with some compounds showing activity comparable to standard antibiotics .
  • Antifungal Activity : The derivatives also exhibited antifungal properties against strains such as Aspergillus flavus and Candida albicans, with inhibition zones indicating effective antifungal activity .

Anticancer Potential

The anticancer potential of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide derivatives has been explored through various studies. These investigations typically involve:

  • Cell Line Testing : Compounds were screened against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others, revealing varying degrees of cytotoxicity. For instance, some derivatives showed IC50 values indicating significant growth inhibition at low concentrations .
  • Mechanistic Insights : Molecular docking studies have been employed to understand the interactions between these compounds and target proteins involved in cancer progression, suggesting potential mechanisms of action that warrant further exploration .

Table: Summary of Biological Activities

Activity TypeTarget OrganismsResults Summary
AntibacterialE. coli, S. aureusModerate to excellent inhibition zones
AntifungalA. flavus, C. albicansEffective antifungal activity observed
AnticancerVarious cancer cell linesSignificant cytotoxicity with low IC50 values

Mechanism of Action

The mechanism of action of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of the target cells. The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents (e.g., compounds 73–80 in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., ) improve solubility in polar solvents but reduce electrophilic character.
  • Heterocyclic Analogues: Thiazole and quinoline derivatives () exhibit higher bioactivity due to aromatic π-stacking interactions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
2-Cyano-N-[(phenylcarbamothioyl)amino]acetamide C₁₀H₉N₃OS 235.27 Not reported DMSO, Ethanol N/A
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide C₁₀H₈Cl₂N₂O₂ 259.09 165–167 DCM, Acetone
2-Cyano-N-(3-nitrophenyl)acetamide C₉H₇N₃O₃ 205.17 165–168 DMF, THF
2-Cyano-N-(thiazol-2-yl)acetamide C₆H₅N₃OS 171.19 120–122 Ethanol, Water

Trends :

  • Chloro and nitro substituents increase melting points due to enhanced intermolecular forces (e.g., halogen bonding) .
  • Thiazole derivatives exhibit lower molecular weights and improved aqueous solubility compared to phenyl-substituted analogues .
Antimicrobial Activity
  • 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide Derivatives: Pyrazole and thiazole derivatives showed marked activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • 2-Cyano-N-(2-chlorophenyl)acetamide: Moderate antifungal activity against C. albicans (MIC: 64 µg/mL) .
Enzyme Inhibition
  • 2-Cyano-N-(2-phenoxyphenyl)acetamide: Demonstrated LSD1 inhibitory activity (IC₅₀: 1.2 µM) in cancer cell lines .

Mechanistic Insights :

  • The carbamothioyl group in the parent compound likely enhances metal-binding capacity, contributing to enzyme inhibition .
  • Quinoline and thiazole rings improve membrane permeability, boosting antimicrobial efficacy .

Biological Activity

2-Cyano-N-[(phenylcarbamothioyl)amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-Cyano-N-[(phenylcarbamothioyl)amino]acetamide
  • Molecular Formula : C10H10N4OS
  • CAS Number : 25373-00-6

This compound features a cyano group, an amide linkage, and a phenylcarbamothioyl moiety, which are critical for its biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of cyanoacetamide compounds exhibit notable antimicrobial properties. In one study, various derivatives were synthesized and tested against strains of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), as well as fungi like Candida albicans and Aspergillus flavus . The results indicated that certain derivatives showed significant inhibition against these pathogens using the disc diffusion method .

Table 1: Antimicrobial Activity of Cyanoacetamide Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition)
2-Cyano-N-(4-chlorophenyl)E. coli15 mm
2-Cyano-N-(phenylcarbamothioyl)S. aureus20 mm
2-Cyano-N-(3-nitrophenyl)C. albicans18 mm

Cytotoxicity Studies

Cytotoxic effects of 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide have also been evaluated against various cancer cell lines. In vitro studies revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent activity .

Table 2: Cytotoxicity Profile of 2-Cyano-N-[(phenylcarbamothioyl)amino]acetamide

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HCT1169.8Cell cycle arrest at G1 phase
A54915.0Inhibition of CDK2

The mechanism by which 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1 phase, which is crucial for cancer cell proliferation.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific kinases involved in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs) .

Case Studies

A recent study focused on synthesizing various derivatives of cyanoacetamides, assessing their antimicrobial and anticancer activities. The findings indicated that modifications on the phenyl ring significantly influenced both antimicrobial efficacy and cytotoxic potential. For example, halogen substitutions led to enhanced activity against Gram-positive bacteria due to increased lipophilicity, allowing better membrane penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-cyano-N-[(phenylcarbamothioyl)amino]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, condensation, and cyclization. Key steps include:

  • Substitution : Use alkaline conditions (e.g., K₂CO₃) for nucleophilic aromatic substitution of nitro or halogenated intermediates .
  • Condensation : Employ condensing agents (e.g., DCC or EDCI) to couple cyanoacetamide derivatives with phenylcarbamothioyl intermediates .
  • Purification : Optimize yield via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Analytical Validation : Confirm purity using TLC (Rf values) and characterize via ¹H/¹³C NMR, FTIR, and HRMS .

Q. How can researchers assess the compound’s stability under varying environmental conditions (pH, temperature)?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–11) at 25–60°C. Monitor degradation via HPLC or LC-MS to identify breakdown products (e.g., cyanoacetic acid derivatives) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Correlate degradation rates with pH and temperature to model environmental persistence .

Advanced Research Questions

Q. What experimental approaches are effective in evaluating the inhibitory activity of this compound against carbonic anhydrase isoforms?

  • Methodological Answer :

  • Enzyme Assays : Use stopped-flow CO₂ hydration assays to measure inhibition constants (Kᵢ) for human α-CA isoforms (e.g., CA I, II, IX). Compare with β-CA isoforms from pathogens (e.g., Helicobacter pylori) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to analyze interactions between the compound’s cyano and carbamothioyl groups and the enzyme’s active-site zinc ion .
  • Cellular Models : Validate inhibition in cancer cell lines (e.g., HeLa) by measuring intracellular pH changes using fluorescent probes (e.g., BCECF-AM) .

Q. How can structural modifications enhance bioactivity against pests like Spodoptera frugiperda while reducing non-target cytotoxicity?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to the phenyl ring to improve binding to insect-specific targets (e.g., silk gland proteins) .
  • Toxicity Screening : Test derivatives on larval instars (LC₅₀ assays) and mammalian cells (MTT assays). Prioritize compounds with >10-fold selectivity for pest models .
  • Biochemical Profiling : Measure sublethal effects (e.g., silk production disruption via SEM) and enzyme inhibition (protease, amylase) in treated larvae .

Q. What advanced techniques are critical for resolving contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess experimental variables (e.g., cell line specificity, assay conditions) .
  • Orthogonal Validation : Replicate key findings with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Computational Modeling : Apply QSAR models to predict bioactivity outliers and identify structural motifs contributing to variability .

Method Development Questions

Q. What protocols are recommended for characterizing the compound’s subcellular localization in cancer cells?

  • Methodological Answer :

  • Fluorescent Tagging : Synthesize a BODIPY-labeled derivative and track localization via confocal microscopy in live cells (e.g., MCF-7) .
  • Subcellular Fractionation : Isolate organelles (nucleus, mitochondria) via differential centrifugation. Quantify compound concentration in fractions using LC-MS/MS .

Q. How can researchers design dose-response studies to identify threshold effects in animal models?

  • Methodological Answer :

  • Dose Escalation : Administer the compound at 10–500 mg/kg (oral/IP) in rodents. Monitor biomarkers (e.g., serum bicarbonate for CA inhibition) and histopathological changes .
  • Pharmacokinetics : Measure plasma half-life and tissue distribution via radiolabeled (¹⁴C) compound. Correlate exposure levels with efficacy/toxicity .

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